

An In-Depth Technical Guide to the 113-O16B Ionizable Lipid

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Compound of Interest

Compound Name: 113-O16B

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Introduction

The **113-O16B** ionizable lipid is a synthetically engineered cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its structure incorporates disulfide bonds, a key feature that imparts bioreducibility, and a tertiary amine headgroup that allows for pH-dependent ionization. This technical guide provides a comprehensive overview of **113-O16B**, including its chemical properties, its role in LNP formulation, and its application in mRNA delivery, with a focus on its use in developing advanced therapeutic and vaccine modalities.

Core Concepts of 113-O16B and LNP Delivery

At the heart of **113-O16B**'s function is its ionizable nature. At a low pH, such as during the LNP formulation process, the amine headgroup of **113-O16B** becomes protonated, resulting in a positive charge. This positive charge enables the electrostatic complexation and efficient encapsulation of negatively charged mRNA molecules. Upon administration and circulation in the physiological environment (pH ~7.4), the **113-O16B** lipid remains largely neutral, which is crucial for minimizing non-specific interactions with biological membranes and reducing potential cytotoxicity.

Once the LNP is internalized by target cells via endocytosis, it is trafficked into the endosome. The endosomal compartment undergoes acidification, which again protonates the **113-O16B**,

inducing a positive charge on the LNP surface. This is hypothesized to facilitate the disruption of the endosomal membrane through interactions with anionic lipids present in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

The incorporation of disulfide bonds in the lipid structure provides an additional layer of controlled release. The intracellular environment, particularly the cytoplasm, is rich in reducing agents like glutathione. These agents can cleave the disulfide bonds in **113-O16B**, leading to a change in the lipid's structure and potentially further promoting the disassembly of the LNP and the release of its mRNA payload.

Physicochemical Properties of 113-O16B

A summary of the known physicochemical properties of **113-O16B** is presented in the table below. It is important to note that while **113-O16B** is commercially available, detailed experimental data such as its precise pKa, and in vivo efficacy metrics are not extensively documented in publicly accessible literature. The information provided is based on available chemical supplier data.

Property	Value	Reference
Chemical Name	tetrakis(2-(dodecylsulfaneyl)ethyl)3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate	[1][2]
CAS Number	2566523-07-5	[1][2]
Molecular Formula	C73H143N3O8S8	[1][2]
Molecular Weight	1447.5 g/mol	[1][2]
Appearance	Provided as a solution in ethanol	[1]

Lipid Nanoparticle Formulation with **113-O16B**

The formulation of LNPs is a critical step that determines their size, stability, and efficacy. While a specific, validated protocol for **113-O16B** is not publicly available, a general methodology based on protocols for similar ionizable lipids is outlined below. LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

General Experimental Protocol for LNP Formulation

- Preparation of Lipid Stock Solutions:
 - **113-O16B**, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) are individually dissolved in ethanol.
 - A typical molar ratio for these components is in the range of 40-50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEGylated lipid.
- Preparation of mRNA Aqueous Solution:
 - The mRNA is diluted in an acidic buffer, typically a citrate or acetate buffer with a pH between 3 and 5.
- LNP Assembly via Microfluidic Mixing:
 - The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device.
 - The solutions are rapidly mixed at a controlled flow rate (e.g., a 3:1 aqueous to organic phase flow rate ratio). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.
- Purification and Buffer Exchange:
 - The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

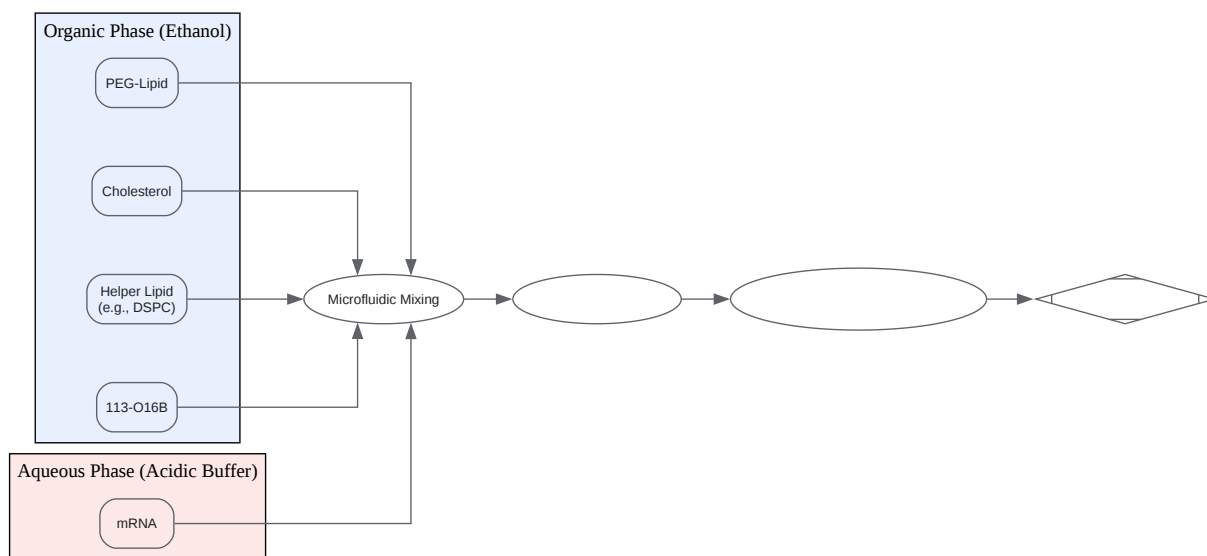
- Characterization of LNPs:
 - Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
 - Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values.
 - mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that quantifies the amount of unencapsulated mRNA.

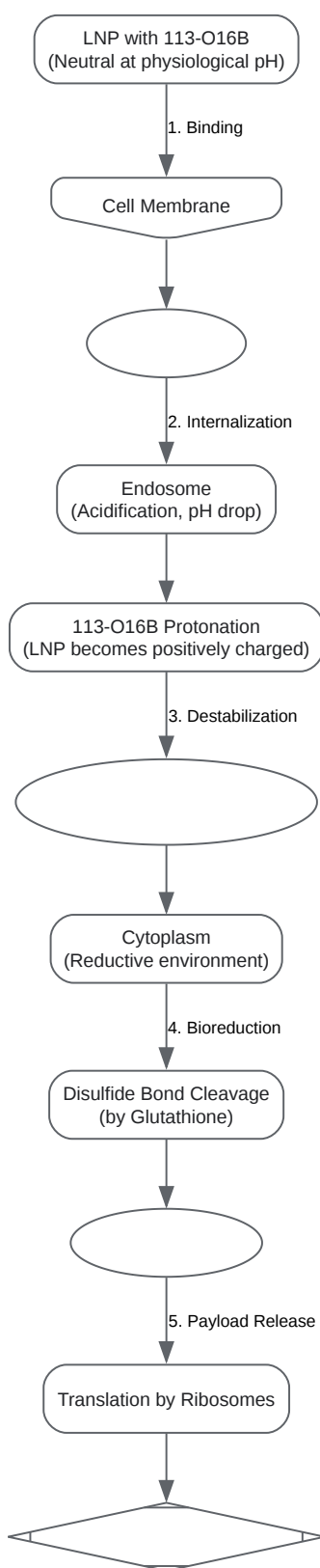
In Vivo Delivery and Efficacy

While specific in vivo efficacy data for **113-O16B** is not readily available in the peer-reviewed literature, a closely related lipid, 113-O12B, has been studied for its ability to target lymph nodes for mRNA cancer vaccine delivery. In a study by Chen et al. (2022), LNPs formulated with 113-O12B were shown to elicit a robust CD8+ T cell response and inhibit tumor growth in a murine melanoma model. Given that **113-O16B** is cited in the context of this research, it is likely being investigated for similar applications.

Visualizing the LNP-mRNA Delivery Pathway

The following diagrams illustrate the key steps in the LNP-mediated mRNA delivery process.





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